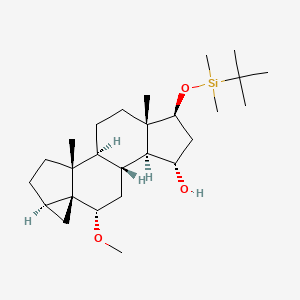
5-BROMO-PAPS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of pyridylazo dyes and is known for its high sensitivity in detecting metal ions such as zinc, copper, iron, cobalt, and hydrogen peroxide . The compound is characterized by its ability to form colored complexes with these metal ions, making it valuable in various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-PAPS involves the reaction of 5-bromo-2-pyridylazo-5-(N-propyl-N-(3-sulfopropyl)amino)phenol with appropriate reagents under controlled conditions. The reaction typically requires a bromination step followed by azo coupling and sulfonation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and is subjected to rigorous quality control measures to meet analytical standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-PAPS undergoes various chemical reactions, including:
Complexation: Forms colored complexes with metal ions such as zinc, copper, iron, cobalt, and hydrogen peroxide
Substitution: The bromine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., zinc sulfate, copper sulfate) in aqueous solutions at specific pH levels
Substitution: Requires the use of nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
Applications De Recherche Scientifique
5-Bromo-PAPS is widely used in scientific research due to its high sensitivity and specificity in detecting metal ions. Some of its applications include:
Chemistry: Used as a reagent in spectrophotometric analysis to detect and quantify metal ions in various samples
Biology: Employed in biochemical assays to study metal ion interactions and enzyme activities
Medicine: Utilized in clinical diagnostics to measure metal ion concentrations in biological fluids
Industry: Applied in quality control processes to ensure the purity and composition of metal-containing products
Mécanisme D'action
The mechanism of action of 5-Bromo-PAPS involves the formation of colored complexes with metal ions. The compound contains a pyridylazo group that acts as a ligand, binding to metal ions through coordination bonds. This interaction results in a color change that can be measured spectrophotometrically. The molecular targets include metal ions such as zinc, copper, iron, and cobalt, and the pathways involved are primarily related to metal-ligand complexation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol: Another pyridylazo dye used for similar analytical purposes
4-(2-Pyridylazo)resorcinol: A related compound with similar metal ion detection capabilities
Xylidyl blue I: Used in spectrophotometric analysis for metal ion detection
Uniqueness
5-Bromo-PAPS is unique due to its high sensitivity and specificity for detecting a wide range of metal ions. Its ability to form stable colored complexes under various conditions makes it a versatile reagent in analytical chemistry .
Propriétés
Numéro CAS |
158905-17-0 |
|---|---|
Formule moléculaire |
Br1C17H19N4Na2O4S1 |
Poids moléculaire |
537.34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)



![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)


![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

